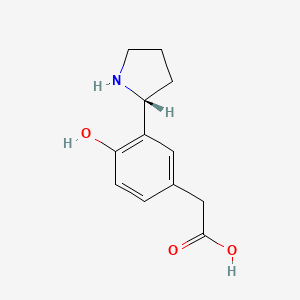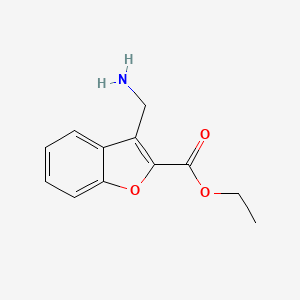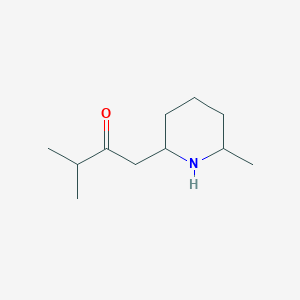
3-((4-Methoxybenzyl)oxy)-1,5-naphthyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Methoxybenzyl)oxy)-1,5-naphthyridin-2-amine is an organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a naphthyridine core substituted with a 4-methoxybenzyl group and an amine group at specific positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxybenzyl)oxy)-1,5-naphthyridin-2-amine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction generally involves the use of boronic esters and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production.
化学反応の分析
Types of Reactions
3-((4-Methoxybenzyl)oxy)-1,5-naphthyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives with increased hydrogen content.
科学的研究の応用
3-((4-Methoxybenzyl)oxy)-1,5-naphthyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3-((4-Methoxybenzyl)oxy)-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- **3-((4-Methoxybenzyl)oxy)methyl-5,6-dihydro-1,4-dithiin-2-yl)methanol
- **®-3-((4-Methoxybenzyl)oxy)butanal
Uniqueness
3-((4-Methoxybenzyl)oxy)-1,5-naphthyridin-2-amine is unique due to its specific structural features, including the naphthyridine core and the 4-methoxybenzyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
3-[(4-methoxyphenyl)methoxy]-1,5-naphthyridin-2-amine |
InChI |
InChI=1S/C16H15N3O2/c1-20-12-6-4-11(5-7-12)10-21-15-9-14-13(19-16(15)17)3-2-8-18-14/h2-9H,10H2,1H3,(H2,17,19) |
InChIキー |
MAGBHWUHWQBNRR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COC2=C(N=C3C=CC=NC3=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


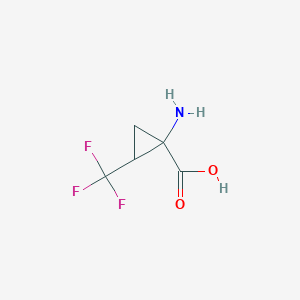
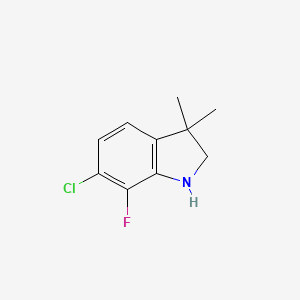
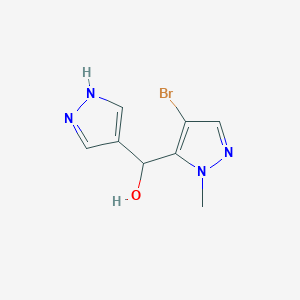
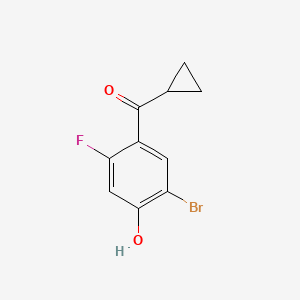
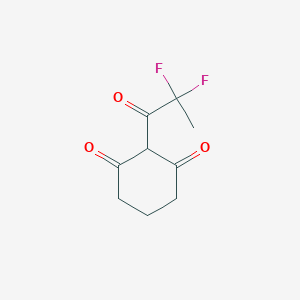
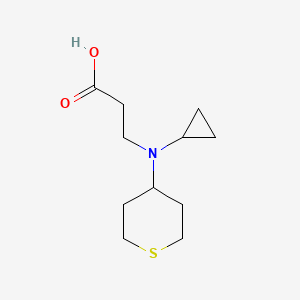
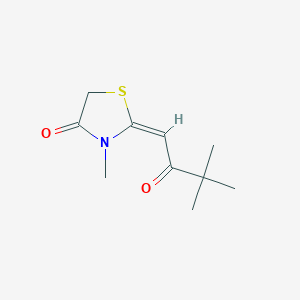
![6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13324836.png)
![{1-[(Oxolan-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B13324839.png)

